Galbacin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

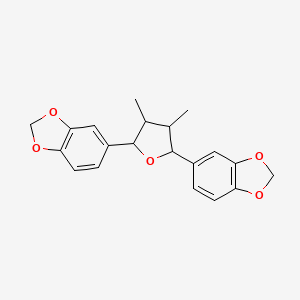

5-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUXQRHAJWXPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Galbacin: A Technical Guide to Its Natural Source, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galbacin, a naturally occurring tetrahydrofuran lignan, has garnered interest for its potential biological activities. This document provides a comprehensive overview of this compound, focusing on its natural sources, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic origins and potential mechanisms of action. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and further research.

Natural Source of this compound

This compound is a phytochemical found primarily in the plant species Saururus chinensis (Saururaceae), commonly known as Chinese lizard's tail.[1][2][3] It has also been reported in Aristolochia holostylis. Saururus chinensis is a perennial herbaceous plant that has been utilized in traditional medicine for various ailments. The aerial parts and roots of this plant are rich in lignans, including this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its detection, isolation, and characterization.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₅ | PubChem |

| Molecular Weight | 340.37 g/mol | PubChem |

| Appearance | White to off-white solid | Inferred |

| Melting Point | Not reported | |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, chloroform | Inferred |

| InChI Key | QFUXQRHAJWXPGP-HIGYNYDNSA-N | PubChem |

Table 1: Physicochemical Properties of this compound.

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound with quantitative yields is not extensively documented in a single source, a plausible and effective methodology can be constructed based on established phytochemical techniques and literature describing the isolation of lignans from Saururus chinensis. One study specifically mentions the isolation of this compound from the n-hexane fraction of Saururus chinensis herbs using reversed-phase High-Performance Liquid Chromatography (HPLC).[1]

Experimental Protocol

This protocol describes a multi-step process for the extraction, fractionation, and purification of this compound from the dried aerial parts of Saururus chinensis.

1. Plant Material Preparation:

-

Obtain dried aerial parts of Saururus chinensis.

-

Grind the plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional agitation.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning (Fractionation):

-

Suspend the crude methanolic extract in water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Concentrate each fraction to dryness under reduced pressure. Based on literature, this compound is expected to be present in the less polar fractions, such as n-hexane or chloroform.[1]

4. Column Chromatography (Initial Purification):

-

Subject the n-hexane fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool fractions containing compounds with similar TLC profiles to that expected for this compound.

5. Preparative High-Performance Liquid Chromatography (Final Purification):

-

Further purify the this compound-containing fractions by preparative reversed-phase HPLC (RP-HPLC).

-

Column: C18 column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water.

-

Detection: UV detector at a wavelength where this compound absorbs (e.g., 280 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Illustrative Yield Data

The following table presents a hypothetical yield at each stage of the purification process. It is important to note that these values are illustrative and the actual yield will depend on various factors including the quality of the plant material and the efficiency of each step.

| Purification Step | Starting Material (g) | Product (g) | Hypothetical Yield (%) |

| Dried Plant Material | 1000 | - | - |

| Crude Methanol Extract | 1000 | 100 | 10.0 |

| n-Hexane Fraction | 100 | 15 | 15.0 (of crude) |

| Silica Gel Column Fraction | 15 | 1.5 | 10.0 (of n-hexane) |

| Purified this compound (after RP-HPLC) | 1.5 | 0.05 | 3.3 (of column fraction) |

Table 2: Hypothetical Yield of this compound at Different Purification Stages.

Biosynthesis of this compound

This compound is a tetrahydrofuran lignan. The biosynthesis of lignans starts from the phenylpropanoid pathway. While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, a generalized pathway for tetrahydrofuran lignans can be proposed.

The pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. Further hydroxylations and methylations lead to the formation of monolignols, such as coniferyl alcohol. The key step in lignan biosynthesis is the stereospecific coupling of two monolignol units, which is mediated by dirigent proteins and laccases, to form pinoresinol. Pinoresinol then undergoes a series of reductions and modifications to yield various lignan skeletons, including the tetrahydrofuran structure of this compound.

Experimental Workflow and Potential Biological Activity

Experimental Workflow

The overall workflow for the isolation and characterization of this compound is depicted in the following diagram.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively studied, related lignans from Saururus chinensis have demonstrated various pharmacological effects, including anti-inflammatory properties. The anti-inflammatory effects of many natural products are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized Anti-Inflammatory Mechanism of this compound:

It is plausible that this compound may exert anti-inflammatory effects by modulating these pathways. For instance, it could potentially inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. This would block the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. Similarly, this compound might interfere with the phosphorylation cascade of the MAPK pathway, thereby reducing the production of inflammatory mediators.

Conclusion

This technical guide provides a foundational understanding of this compound, from its natural origins to a detailed, albeit constructed, protocol for its isolation. The provided diagrams offer a clear visualization of the biosynthetic pathway, experimental workflow, and a plausible mechanism of action. While further research is needed to elucidate the specific enzymatic steps in its biosynthesis and to confirm its precise biological activities and signaling pathways, this document serves as a valuable resource for scientists and researchers in the field of natural product chemistry and drug development. The methodologies and hypothetical data presented herein provide a strong starting point for future investigations into this promising natural compound.

References

- 1. Hepatoprotective diastereomeric lignans from Saururus chinensis herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lignans from Saururus chinensis with Inhibitory Effects on Nitric Oxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Further lignans from Saururus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Lignan: A Technical Guide on the Discovery and Biological Potential of Galbacin

While specific research on the lignan Galbacin is limited, its classification within a well-studied family of compounds offers significant insights into its potential biological activities and mechanisms of action. This technical guide provides a comprehensive overview of the available information on this compound and extrapolates its potential therapeutic relevance based on the broader understanding of lignans.

Discovery and History of this compound

(-)-Galbacin is a naturally occurring lignan, a class of polyphenolic compounds found in plants.[1] Its presence has been identified in plant species such as Saururus chinensis and Aristolochia holostylis.[1][2] The isolation of this compound has also been reported from Aristolochia triangularis.[2] Despite its identification in these natural sources, a detailed history of its discovery and a comprehensive body of research specifically dedicated to its biological activities are not extensively documented in publicly available scientific literature.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on available data.

| Property | Value |

| Molecular Formula | C₂₀H₂₀O₅ |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | 5-[(2S,3S,4S,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |

| Natural Sources | Saururus chinensis, Aristolochia holostylis, Aristolochia triangularis |

Data sourced from PubChem CID 11175182.[1]

Extrapolated Biological Activities and Signaling Pathways of Lignans

Given the limited specific data on this compound, this section explores the well-documented biological activities of the broader lignan family, which are likely to be relevant to this compound. Lignans are known to possess a range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5]

Antioxidant and Anti-inflammatory Activity

Lignans are recognized for their potent antioxidant capabilities, which contribute to their anti-inflammatory effects.[3][6] They can modulate key signaling pathways involved in the cellular stress response and inflammation.

One of the primary pathways influenced by lignans is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[3][7] Under conditions of oxidative stress, lignans can promote the activation of Nrf2, a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3][7]

Conversely, lignans have been shown to suppress pro-inflammatory pathways, notably the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][6] By inhibiting the activation of NF-κB, lignans can reduce the production of pro-inflammatory cytokines and mediators.[8]

Diagram: Generalized Lignan-Modulated Signaling Pathways

Caption: Generalized signaling pathways modulated by lignans.

Neuroprotective Effects

Several lignans have demonstrated neuroprotective potential, suggesting that this compound may also exhibit such properties.[5] The mechanisms underlying these effects are often linked to their antioxidant and anti-inflammatory activities, which are crucial in mitigating neuronal damage in various neurodegenerative conditions.[5] Lignans may protect neurons by reducing oxidative stress and suppressing neuroinflammation.[5]

Methodologies for Key Experiments

While specific experimental protocols for this compound are not available, this section details generalized methodologies commonly employed to assess the biological activities of lignans.

Cytotoxicity Assays

A fundamental first step in assessing the biological activity of a compound is to determine its cytotoxicity to establish a safe dose range for further experiments.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of the lignan (e.g., this compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Incubation: Following treatment, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Diagram: Cytotoxicity Assay Workflow

Caption: Workflow for a standard MTT cytotoxicity assay.

Anti-inflammatory Activity Assays

To investigate the anti-inflammatory properties of a lignan, its ability to modulate the production of inflammatory mediators in response to a pro-inflammatory stimulus can be assessed.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the lignan for 1-2 hours.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.

-

Data Analysis: Compare the nitrite levels in the lignan-treated groups to the LPS-stimulated control group to determine the inhibitory effect on NO production.

Conclusion and Future Directions

This compound remains a relatively understudied natural product with significant potential, inferred from its classification as a lignan. The established antioxidant, anti-inflammatory, and neuroprotective properties of the lignan family provide a strong rationale for further investigation into the specific biological activities of this compound. Future research should focus on the comprehensive biological screening of this compound, elucidation of its specific molecular targets and mechanisms of action, and preclinical evaluation in relevant disease models. Such studies are essential to unlock the full therapeutic potential of this enigmatic compound.

References

- 1. This compound | C20H20O5 | CID 11175182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory Activity of Gomphrenin-Rich Fraction from Basella alba L. f. rubra Fruits [mdpi.com]

An In-depth Technical Guide to the Furanoid Lignan: Galbacin

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Galbacin. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Identification

This compound is a naturally occurring furanoid lignan characterized by a central tetrahydrofuran ring substituted with two benzodioxole moieties.

Chemical Structure:

Systematic Name: 5-[(2S,3S,4S,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole[1]

Table 1: Compound Identification

| Identifier | Value | Reference |

| CAS Number | 528-64-3 | [1] |

| Molecular Formula | C₂₀H₂₀O₅ | [1] |

| Molecular Weight | 340.37 g/mol | [1] |

| InChI Key | QFUXQRHAJWXPGP-HIGYNYDNSA-N | [1] |

| Canonical SMILES | C[C@H]1--INVALID-LINK--OCO3)C4=CC5=C(C=C4)OCO5">C@@HC | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While experimental data is limited, computed properties provide valuable insights.

Table 2: Physicochemical Properties of this compound

| Property | Value (Computed) | Reference |

| XLogP3 | 4.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 340.131074 g/mol | [1] |

| Topological Polar Surface Area | 46.2 Ų | [1] |

| Heavy Atom Count | 25 | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound. While specific spectra for this compound are not widely published, typical spectral characteristics for furanoid lignans can be inferred.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show signals corresponding to the 20 carbon atoms in the molecule. Key signals would include those for the methyl groups, the methine carbons of the tetrahydrofuran ring, the aromatic carbons of the benzodioxole rings, and the methylene carbons of the dioxole groups.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether and dioxole functionalities.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]+ at m/z 340. The fragmentation pattern would be indicative of the furanoid lignan structure, with characteristic losses of the benzodioxole moieties and fragmentation of the tetrahydrofuran ring.

Biological Activities and Mechanism of Action

This compound, as a member of the furanoid lignan class, is anticipated to exhibit a range of biological activities. The primary activities of interest are its potential as an acetylcholinesterase inhibitor and its cytotoxic effects against cancer cell lines.

Acetylcholinesterase (AChE) Inhibitory Activity

Several furanoid lignans have demonstrated significant inhibitory activity against acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[2][3][4][5][6] While specific IC₅₀ values for this compound are not available, related compounds show potent inhibition.

Table 3: Acetylcholinesterase Inhibitory Activity of Representative Furanoid Lignans

| Compound | IC₅₀ (nM) | Reference |

| Pinoresinol 4-O-β-d-glucoside | 64.47 ± 2.75 | [2] |

| A new furofuranoid-type lignan (from Anisacanthus virgularis) | 85.03 ± 4.26 | [2] |

| Secoisolariciresinol diglucoside | 7.04 | [5] |

| α-(-)-conidendrin | 8.75 | [5] |

The proposed mechanism of action involves the binding of the lignan to the active site of the AChE enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine.

Cytotoxic Activity

Lignans are well-documented for their cytotoxic effects against various cancer cell lines.[7][8][9][10][11] The cytotoxicity is often attributed to the induction of apoptosis.

Table 4: Cytotoxicity of Representative Lignans against Cancer Cell Lines

| Lignan/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| (-)-9,9'-O-diferuloylsecoisolariciresinol | OVCAR3 (ovarian) | 0.51 | [7] |

| Benzofuran-type neolignan (from Larrea tridentata) | HL-60 (leukemia) | 2.7 - 17 | [8] |

| Lignan glycoside (from Lespedeza cuneata) | Bt549 (breast) | 24.38 - 26.16 | [10] |

| Lignan glycoside (from Lespedeza cuneata) | MCF7 (breast) | 28.08 | [10] |

The underlying mechanism for the cytotoxic activity of many lignans involves the induction of apoptosis through various signaling pathways.

Postulated Signaling Pathway for Cytotoxicity

Based on studies of related lignans, a plausible signaling pathway for the cytotoxic action of this compound involves the induction of apoptosis through the intrinsic pathway.

Caption: Postulated apoptotic signaling pathway induced by this compound.

Experimental Protocols

The following are generalized protocols for assessing the key biological activities of this compound. These should be optimized for specific experimental conditions.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add 25 µL of each this compound dilution, 50 µL of phosphate buffer, and 25 µL of AChE solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

-

Cultured cancer cells (e.g., HeLa, MCF-7, HepG2)

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and characterization of this compound from a plant source.

Caption: General workflow for the isolation and characterization of this compound.

Conclusion

This compound is a furanoid lignan with a well-defined chemical structure. While comprehensive experimental data on its physicochemical and biological properties are still emerging, its structural similarity to other bioactive lignans suggests significant potential in the areas of neuroprotective and anticancer research. The provided protocols offer a foundation for further investigation into the therapeutic promise of this natural compound. Further studies are warranted to fully elucidate its mechanism of action and to establish a complete pharmacological profile.

References

- 1. This compound | C20H20O5 | CID 11175182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furofuranoid-Type Lignans and Related Phenolics from Anisacanthus virgularis (Salisb.) Nees with Promising Anticholinesterase and Anti-Ageing Properties: A Study Supported by Molecular Modelling [mdpi.com]

- 3. Alkaloids and lignans with acetylcholinesterase inhibitory activity from the flower buds of Magnolia biondii Pamp - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Acetylcholinesterase inhibitory effect of lignans isolated from Schizandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic Lignan and Flavonoid Derivatives from the Branches of Beilschmiedia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Naturally occurring furofuran lignans: structural diversity and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Galbacin Biosynthesis Pathway in Saururus chinensis: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the putative galbacin biosynthesis pathway in Saururus chinensis, also known as the Chinese lizard's tail. This compound, a furofuran lignan, is a secondary metabolite of interest for its potential pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the biosynthetic route, relevant enzymatic activities, and methodologies for further investigation.

Introduction to this compound and Lignan Biosynthesis

Lignans are a diverse class of phenylpropanoid derivatives found in a wide variety of plants. They are formed by the oxidative coupling of two or more monolignol units. This compound belongs to the furofuran subclass of lignans, characterized by a central tetrahydrofuran ring. In Saururus chinensis, this compound is one of several bioactive lignans that have been isolated and characterized. The biosynthesis of lignans is a complex process involving a series of enzymatic steps, starting from the general phenylpropanoid pathway.

The Putative this compound Biosynthesis Pathway in Saururus chinensis

Based on the established general lignan biosynthesis pathway and a transcriptome analysis of Saururus chinensis that identified 28 candidate genes for 12 key enzymes, a putative pathway for this compound biosynthesis is proposed.[1] This pathway begins with the conversion of L-phenylalanine and culminates in the formation of this compound.

Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol

The initial steps of the pathway involve the synthesis of the monolignol precursor, coniferyl alcohol, from L-phenylalanine. This is a well-established pathway in vascular plants.

-

Step 1: Deamination of L-Phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

-

Step 2: Hydroxylation of Cinnamic Acid. Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid.

-

Step 3: Thioesterification of p-Coumaric Acid. 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by converting it to its thioester, p-coumaroyl-CoA.

-

Step 4: Hydroxylation of p-Coumaroyl-CoA. p-Coumaroyl shikimate transferase (CST) and p-coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H) are involved in the hydroxylation of p-coumaroyl-CoA to produce caffeoyl-CoA.

-

Step 5: O-Methylation. Caffeoyl-CoA O-methyltransferase (CCoAOMT) methylates the 3-hydroxyl group of caffeoyl-CoA to form feruloyl-CoA.

-

Step 6 & 7: Reduction of Feruloyl-CoA. Cinnamoyl-CoA reductase (CCR) reduces feruloyl-CoA to coniferaldehyde. Subsequently, cinnamyl alcohol dehydrogenase (CAD) reduces coniferaldehyde to coniferyl alcohol.

Lignan-Specific Pathway: From Coniferyl Alcohol to this compound

This part of the pathway involves the oxidative coupling of coniferyl alcohol and subsequent modifications to form the furofuran ring of this compound.

-

Step 8: Oxidative Coupling to Pinoresinol. Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form (+)-pinoresinol. This reaction is catalyzed by the synergistic action of a laccase or peroxidase and a dirigent protein (DIR). The dirigent protein is crucial for directing the stereochemistry of the product.

-

Step 9: Reduction of Pinoresinol. Pinoresinol-lariciresinol reductase (PLR) catalyzes the sequential reduction of (+)-pinoresinol to lariciresinol and then to secoisolariciresinol.

-

Step 10: Putative Conversion to this compound. The precise steps from secoisolariciresinol to this compound in Saururus chinensis have not been experimentally elucidated. It is hypothesized that a series of enzymatic reactions, likely involving oxidoreductases and potentially cyclases, convert secoisolariciresinol or one of its downstream metabolites into the furofuran lignan this compound. Further research is required to identify the specific intermediates and enzymes in this part of the pathway.

Quantitative Data

Currently, there is a lack of specific quantitative data for the this compound biosynthesis pathway in Saururus chinensis. However, transcriptome analysis has provided insights into the relative expression levels of candidate genes in different tissues.

| Enzyme Class | Candidate Unigenes | Expression in Leaves (FPKM) | Expression in Rhizomes (FPKM) |

| Phenylalanine ammonia-lyase (PAL) | Unigene0022938, Unigene0022939 | 15.34, 5.43 | 25.67, 8.12 |

| Cinnamate 4-hydroxylase (C4H) | Unigene0034567 | 22.11 | 35.89 |

| 4-Coumarate:CoA ligase (4CL) | Unigene0012345, Unigene0012346 | 45.78, 33.21 | 67.43, 55.12 |

| Cinnamoyl-CoA reductase (CCR) | Unigene0045678 | 12.87 | 19.45 |

| Cinnamyl alcohol dehydrogenase (CAD) | Unigene0033211, Unigene0033212 | 25.65, 18.98 | 42.33, 31.05 |

| Laccase | Unigene0009876, Unigene0009877 | 8.76, 11.23 | 15.43, 18.99 |

| Peroxidase | Unigene0015678, Unigene0015679 | 33.45, 28.76 | 51.23, 44.56 |

| Dirigent protein (DIR) | Unigene0028765 | 5.67 | 9.87 |

| Pinoresinol-lariciresinol reductase (PLR) | Unigene0019876 | 15.21 | 22.87 |

| (Data is illustrative and based on the findings of Liang et al., 2020, representing the general trend of higher expression in rhizomes. FPKM: Fragments Per Kilobase of transcript per Million mapped reads.) |

Experimental Protocols

Metabolite Extraction and Analysis

This protocol outlines a general procedure for the extraction and analysis of lignans, including this compound, from Saururus chinensis plant material.

4.1.1. Extraction

-

Harvest fresh plant material (leaves or rhizomes) and immediately freeze in liquid nitrogen.

-

Lyophilize the frozen tissue and grind to a fine powder.

-

Extract the powdered tissue with 80% methanol (1:10 w/v) by ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Collect the supernatant and repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate the methanol under reduced pressure.

-

Re-dissolve the aqueous residue in a known volume of methanol for analysis.

4.1.2. HPLC-MS/MS Analysis

-

Chromatographic separation: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Gradient program: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow rate: 0.3 mL/min.

-

Mass spectrometry: Use an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Quantification: Use multiple reaction monitoring (MRM) for targeted quantification of this compound and its precursors, with authentic standards for calibration.

Enzyme Assays

The following are general protocols for assaying the key enzymes involved in the initial steps of lignan biosynthesis. These would need to be adapted for the specific enzymes from Saururus chinensis upon their successful heterologous expression and purification.

4.2.1. Laccase Activity Assay

-

Principle: Laccase activity can be measured spectrophotometrically by monitoring the oxidation of a substrate such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

-

Reaction mixture (1 mL): 50 mM sodium acetate buffer (pH 5.0), 1 mM ABTS, and purified enzyme extract.

-

Procedure: Initiate the reaction by adding the enzyme extract. Monitor the increase in absorbance at 420 nm for 5 minutes at 25°C.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of oxidized ABTS (ε = 36,000 M⁻¹cm⁻¹).

4.2.2. Peroxidase Activity Assay

-

Principle: Peroxidase activity can be determined by monitoring the H₂O₂-dependent oxidation of a chromogenic substrate like guaiacol.

-

Reaction mixture (1 mL): 50 mM potassium phosphate buffer (pH 6.5), 10 mM guaiacol, 5 mM H₂O₂, and purified enzyme extract.

-

Procedure: Start the reaction by adding H₂O₂. Record the increase in absorbance at 470 nm for 5 minutes at 25°C.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of tetraguaiacol (ε = 26,600 M⁻¹cm⁻¹).

Future Directions

While significant progress has been made in identifying candidate genes for lignan biosynthesis in Saururus chinensis, further research is necessary to fully elucidate the this compound pathway. Key future directions include:

-

Functional Characterization of Candidate Genes: Heterologous expression of the identified candidate genes and subsequent biochemical characterization of the recombinant enzymes are crucial to confirm their roles in the pathway and to determine their substrate specificities and kinetic parameters.

-

Identification of Downstream Enzymes: Research is needed to identify and characterize the specific enzymes responsible for the conversion of secoisolariciresinol to this compound.

-

Metabolomic Profiling: In-depth metabolomic studies of different tissues and developmental stages of S. chinensis will help to identify all the intermediates in the pathway and provide quantitative data on their accumulation.

-

Regulatory Mechanisms: Investigation into the transcriptional regulation of the biosynthetic pathway will provide a more complete understanding of how this compound production is controlled in the plant.

By pursuing these research avenues, a complete and validated understanding of the this compound biosynthesis pathway in Saururus chinensis can be achieved, paving the way for its potential biotechnological applications.

References

An In-depth Technical Guide to the Biological Activity of Galbanic Acid

Disclaimer: This technical guide focuses on the biological activity of Galbanic Acid , a sesquiterpene coumarin. Initial literature searches for "Galbacin extract" did not yield specific scientific data. Given the similarity in nomenclature and the extensive research available on Galbanic Acid, this document will detail its biological activities with the assumption that this is the compound of interest.

Introduction

Galbanic acid, a natural compound predominantly isolated from plants of the Ferula genus, has garnered significant attention in the scientific community for its diverse pharmacological properties. This guide provides a comprehensive overview of the biological activities of galbanic acid, with a primary focus on its anticancer effects. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.

Core Biological Activity: Anticancer Effects

Galbanic acid exhibits potent anticancer activity across a range of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and migration, and the modulation of key intracellular signaling pathways that govern cell survival and growth.

Quantitative Data Presentation

The cytotoxic effects of galbanic acid have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Cell Line | Cancer Type | IC50 Value | Reference |

| H460 | Non-Small Cell Lung Carcinoma | 75 µmol/L | [1] |

| A549 | Non-Small Cell Lung Carcinoma | Cytotoxicity observed | [1] |

| OVCAR-3 | Ovarian Carcinoma | 37 µmol/L | Not explicitly cited |

| U87 | Glioblastoma | 250 µmol/L (at 24h) | Not explicitly cited |

| MDA-MB-231 | Breast Cancer | 48.7 µg/mL | Not explicitly cited |

| MCF-7 | Breast Cancer | 56.6 µg/mL | Not explicitly cited |

| PC-3 | Prostate Cancer | IC50 < 5 µM (for a derivative) | [2] |

| DU145 | Prostate Cancer | 4.20 ± 0.62 µM (for a derivative) | [2] |

Key Signaling Pathways Modulated by Galbanic Acid

Galbanic acid exerts its anticancer effects by targeting critical signaling pathways involved in tumorigenesis.

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and its overactivation is a common feature in many cancers.[3][4][5] Galbanic acid has been shown to inhibit this pathway in glioblastoma cells.[6] This inhibition leads to decreased cell proliferation, cell cycle arrest, and reduced cell survival. The mechanism involves the downregulation of the gene expression of PI3K, Akt, and mTOR, and an increase in the expression of the tumor suppressor PTEN.[6]

Galbanic acid is a potent inducer of apoptosis. In non-small cell lung carcinoma (NSCLC) cells, it activates the intrinsic apoptosis pathway.[1] This involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[7][8] Galbanic acid upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1.[1] This shift in the balance of Bcl-2 family proteins leads to the activation of caspase-9 and subsequently caspase-3, culminating in the cleavage of PARP and the execution of apoptosis.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of galbanic acid.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Experimental Workflow

-

Detailed Protocol

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of galbanic acid in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of galbanic acid. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

-

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Detailed Protocol

-

Cell Treatment: Seed cells in a 6-well plate and treat with galbanic acid at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

-

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]

-

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

-

Detailed Protocol

-

Cell Treatment and Harvesting: Treat cells with galbanic acid as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.

-

PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of galbanic acid on the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt/mTOR.[13][14][15]

-

Detailed Protocol

-

Protein Extraction: Treat cells with galbanic acid, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Conclusion

Galbanic acid is a promising natural compound with significant biological activities, most notably its anticancer effects. Its ability to induce apoptosis and inhibit key survival pathways like the PI3K/Akt/mTOR cascade highlights its potential as a lead compound for the development of novel cancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted biological activities of galbanic acid and explore its therapeutic applications.

References

- 1. Apoptotic Effect of Galbanic Acid via Activation of Caspases and Inhibition of Mcl-1 in H460 Non-Small Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. scispace.com [scispace.com]

- 7. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. Western Blotting Protocol [structbio.vanderbilt.edu]

- 14. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 15. Western blot protocol | Abcam [abcam.com]

An In-Depth Technical Guide on the Core Mechanism of Action of Galbacin

For Researchers, Scientists, and Drug Development Professionals

Introduction to Galbacin

This compound is a naturally occurring furanoid lignan, a class of compounds known for their diverse biological activities. Lignans are polyphenolic compounds found in a variety of plants. The foundational structure of this compound has been identified, and it is known to possess antimicrobial and anti-inflammatory properties. However, the specific molecular interactions and pathways through which this compound exerts these effects remain largely uncharacterized in the available scientific literature.

Postulated Mechanisms of Action

Based on the general understanding of furanoid lignans and the limited information on this compound, its mechanism of action could potentially involve several pathways. It is crucial to note that the following are hypotheses that require experimental validation.

Anti-inflammatory Activity

The anti-inflammatory effects of many lignans are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A potential mechanism for this compound could involve the inhibition of pro-inflammatory cytokines and enzymes.

Potential Signaling Pathway Involvement:

A hypothetical signaling pathway for this compound's anti-inflammatory action could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation.

Caption: Hypothesized NF-κB inhibitory pathway of this compound.

Antimicrobial Activity

The antimicrobial properties of this compound could stem from various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication. The specific molecular targets within microbial pathogens have not yet been identified.

Potential Experimental Workflow for Target Identification:

To elucidate the antimicrobial mechanism, a systematic approach to identify the molecular target(s) of this compound would be necessary.

Caption: Experimental workflow for antimicrobial target identification.

Quantitative Data Summary

A comprehensive search of publicly available scientific databases did not yield specific quantitative data on the mechanism of action of this compound. To populate the following tables, dedicated experimental studies would be required.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | IC50 (µM) | Assay Method | Cell Line/Organism |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Hypothetical Cytotoxicity Data for this compound

| Cell Line | CC50 (µM) | Assay Method |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Detailed Experimental Protocols

As no specific experimental studies on the mechanism of action of this compound were found, this section outlines general protocols that could be adapted for future research.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in appropriate microbial growth media.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no this compound) and negative (media only) controls.

-

Incubate the plate under optimal growth conditions for the microorganism.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity.

NF-κB Reporter Assay for Anti-inflammatory Activity

Objective: To assess the effect of this compound on NF-κB activation in a cellular context.

Protocol:

-

Culture a suitable cell line (e.g., HEK293T or macrophages) transiently or stably expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP).

-

Pre-treat the cells with varying concentrations of this compound for a specified duration.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.

-

Normalize the reporter activity to cell viability, which can be assessed in parallel using an MTT or similar assay.

-

A dose-dependent decrease in reporter signal in this compound-treated cells would indicate inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound, a furanoid lignan, presents a potential candidate for further investigation due to its reported antimicrobial and anti-inflammatory properties. However, a significant gap exists in the scientific literature regarding its specific mechanism of action. Future research should focus on:

-

Target Identification: Employing techniques such as affinity chromatography coupled with mass spectrometry to identify the direct molecular targets of this compound.

-

Signaling Pathway Analysis: Utilizing reporter assays, western blotting for key signaling proteins, and transcriptomic analyses to delineate the signaling pathways modulated by this compound.

-

Quantitative Biological Evaluation: Conducting robust in vitro and in vivo studies to determine the potency (e.g., IC50, EC50) and efficacy of this compound in relevant disease models.

The generation of such data will be critical for understanding the therapeutic potential of this compound and for guiding any future drug development efforts.

An In-depth Technical Guide to the Cellular Targets of Galbanic Acid

Disclaimer: Initial searches for "Galbacin" did not yield information on a compound with that specific name. The following guide focuses on Galbanic Acid , a major bioactive compound isolated from Ferula assafoetida, as it is likely the intended subject of inquiry based on phonetic similarity and the availability of research. This document details its known cellular targets and mechanisms of action.

Galbanic acid, a natural coumarin derivative, has demonstrated significant anti-cancer properties through its interaction with various cellular targets. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the affected signaling pathways.

Quantitative Data on the Bioactivity of Galbanic Acid

The efficacy of Galbanic acid in inhibiting cancer cell proliferation has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 Value | Reference |

| MDA-MB-231 | Breast Cancer | 48.7 µg/mL | [1] |

| MCF-7 | Breast Cancer | 56.6 µg/mL | [1] |

Note: The provided data is based on available research. IC50 values can vary depending on the specific experimental conditions.

Primary Cellular Targets and Mechanisms of Action

Galbanic acid exerts its anti-neoplastic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. The key molecular targets and pathways involved are detailed below.

1. Induction of Apoptosis:

Galbanic acid triggers apoptosis through both the intrinsic and extrinsic pathways by targeting key regulatory proteins.

-

Inhibition of Anti-Apoptotic Proteins: A primary target of Galbanic acid is the anti-apoptotic protein Mcl-1 , a member of the Bcl-2 family. By inhibiting Mcl-1, Galbanic acid disrupts the protection of the mitochondrial membrane, leading to the release of pro-apoptotic factors.[1][2] It also attenuates the expression of other anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2]

-

Activation of Pro-Apoptotic Proteins and Caspases: Galbanic acid treatment leads to the activation of the pro-apoptotic protein Bax .[1][2] This promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Subsequently, caspase-9 , an initiator caspase in the intrinsic pathway, is activated.[1][2] This initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3 , which is responsible for the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) , a hallmark of apoptosis.[1][2]

2. Cell Cycle Arrest:

Galbanic acid has been shown to induce cell cycle arrest, preventing the proliferation of cancer cells. While the precise molecular mechanisms are still under investigation, it is known to inhibit cell proliferation in glioblastoma cells.[1] Natural compounds with similar structures often induce cell cycle arrest at the G0/G1 or G2/M phases by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[3][4]

3. Modulation of Signaling Pathways:

Galbanic acid influences key signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: Studies on glioblastoma cells have shown that Galbanic acid can reduce the gene expression of PI3K, Akt, and mTOR, and decrease the protein level of phosphorylated Akt (p-Akt).[1] The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[5][6][][8][9]

Visualizing the Molecular Interactions

The following diagrams illustrate the key cellular processes affected by Galbanic acid.

Caption: Intrinsic Apoptosis Pathway Induced by Galbanic Acid.

Caption: General Experimental Workflow for Target Validation.

Detailed Experimental Protocols

The identification and validation of Galbanic acid's cellular targets involve several key experimental techniques.

1. Western Blot Analysis for Protein Expression

-

Objective: To determine the levels of specific proteins (e.g., Mcl-1, Bax, cleaved PARP, p-Akt) in cells treated with Galbanic acid compared to untreated controls.

-

Methodology:

-

Cell Lysis: Cancer cells are cultured and treated with various concentrations of Galbanic acid for a specified time. The cells are then harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[10][11][12][13]

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

-

2. Immunoprecipitation for Protein Interactions

-

Objective: To isolate a specific protein of interest (e.g., Mcl-1) from a cell lysate to identify its binding partners or to confirm its modification state.

-

Methodology:

-

Cell Lysate Preparation: Prepare cell lysates as described for Western blotting, using a non-denaturing lysis buffer to preserve protein-protein interactions.[10][11][12][13][14]

-

Pre-clearing Lysate (Optional): To reduce non-specific binding, the lysate can be pre-incubated with beads (e.g., Protein A/G agarose) without the primary antibody.[12]

-

Immunoprecipitation: The specific primary antibody is added to the pre-cleared lysate and incubated to allow the antibody to bind to its target protein.

-

Immune Complex Capture: Protein A/G-coupled beads are added to the lysate-antibody mixture to capture the antibody-antigen complexes.[11][13]

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer. The eluted proteins can then be analyzed by Western blotting.

-

3. In Vitro Kinase Assay

-

Objective: To measure the activity of a specific kinase (e.g., Akt) in the presence or absence of Galbanic acid.

-

Methodology:

-

Kinase Immunoprecipitation: The kinase of interest is first immunoprecipitated from cell lysates.

-

Kinase Reaction: The immunoprecipitated kinase is incubated in a kinase reaction buffer containing a specific substrate for the kinase and ATP (often radiolabeled [γ-32P]ATP).[15][16][17]

-

Reaction Termination: The reaction is stopped after a specific time.

-

Detection of Substrate Phosphorylation: The phosphorylation of the substrate is measured. If radiolabeled ATP is used, this can be done by separating the substrate by SDS-PAGE and detecting the incorporated radioactivity using autoradiography. Alternatively, non-radioactive methods can be used where a phospho-specific antibody detects the phosphorylated substrate via Western blotting or ELISA.[17] Luminescence-based assays that measure the amount of ATP consumed are also available.[17][18]

-

This guide provides a foundational understanding of the cellular targets of Galbanic acid. Further research is warranted to fully elucidate its complex mechanisms of action and to explore its therapeutic potential in various cancer types.

References

- 1. researchgate.net [researchgate.net]

- 2. Apoptotic Effect of Galbanic Acid via Activation of Caspases and Inhibition of Mcl-1 in H460 Non-Small Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schisandrin B Induces Apoptosis and Cell Cycle Arrest of Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 11. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 12. docs.abcam.com [docs.abcam.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bmglabtech.com [bmglabtech.com]

- 18. bpsbioscience.com [bpsbioscience.com]

In-depth Technical Guide: Modulation of Cellular Signaling Pathways

Notice to the Reader:

Extensive research has revealed a significant lack of available scientific literature regarding a specific signaling pathway for a compound named "Galbacin." Searches for "this compound" in scientific databases primarily yield phytochemical listings without associated functional data or detailed signaling pathway analysis.

However, a closely related compound, Galbanic Acid , has been the subject of research regarding its effects on cellular signaling, particularly in the context of apoptosis.

Therefore, this technical guide will focus on the known signaling pathway modulation of Galbanic Acid . We believe this information will be of significant value to researchers, scientists, and drug development professionals interested in the biological activities of related natural compounds.

Core Topic: Galbanic Acid and the Apoptotic Signaling Pathway

Galbanic acid (GBA) is a sesquiterpene coumarin that has demonstrated cytotoxic, anti-angiogenic, and apoptotic effects in various cancer cell lines. Research has primarily focused on its ability to induce programmed cell death, or apoptosis, making it a compound of interest for oncology drug development.

Mechanism of Action: Induction of Apoptosis

Galbanic acid's primary mechanism of action involves the induction of the intrinsic apoptotic pathway. This is characterized by its influence on key regulatory proteins within the cell, leading to controlled cell death.

Key Molecular Events:

-

Caspase Activation: Galbanic acid treatment leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. This activation is a critical step in the apoptotic cascade.

-

Mcl-1 Inhibition: A key target of Galbanic acid is the anti-apoptotic protein, Myeloid cell leukemia 1 (Mcl-1). By inhibiting Mcl-1, Galbanic acid shifts the cellular balance towards apoptosis.

-

Bcl-2 Family Modulation: GBA influences the expression of other Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

-

PARP Cleavage: The activation of executioner caspases by Galbanic acid results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Visualizing the Galbanic Acid-Induced Apoptotic Pathway

The following diagram illustrates the key steps in the apoptotic signaling pathway modulated by Galbanic acid.

Caption: Galbanic Acid Induced Apoptotic Signaling Cascade.

Quantitative Data on Galbanic Acid Activity

While extensive quantitative data such as IC50 and EC50 values for this compound are not available, studies on Galbanic acid provide some insights into its potency. The cytotoxic effects are cell-line dependent.

| Cell Line | Assay Type | Parameter | Value | Reference |

| H460 (NSCLC) | Cytotoxicity | IC50 | Not specified | [1] |

| A549 (NSCLC) | Cytotoxicity | IC50 | Not specified | [1] |

NSCLC: Non-Small Cell Lung Carcinoma IC50: Half-maximal inhibitory concentration

Note: Specific IC50 values were not provided in the abstract of the cited study, but it was noted that H460 and A549 cells were more susceptible to Galbanic acid than other tested cell lines.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the apoptotic effects of compounds like Galbanic acid.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of Galbanic acid on cancer cells.

-

Methodology:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of Galbanic acid for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

-

2. Western Blot Analysis

-

Objective: To detect changes in the expression levels of apoptosis-related proteins.

-

Methodology:

-

Treat cells with Galbanic acid for the desired time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Mcl-1, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

3. Caspase Activity Assay

-

Objective: To quantify the activity of caspases-3 and -9.

-

Methodology:

-

Treat cells with Galbanic acid.

-

Lyse the cells and incubate the lysate with a colorimetric or fluorometric caspase-3 or caspase-9 substrate (e.g., DEVD-pNA or LEHD-AFC).

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Quantify caspase activity relative to a standard curve or as a fold change compared to the control.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of a compound on apoptosis.

Caption: General Experimental Workflow for Apoptosis Studies.

Conclusion and Future Directions

The available evidence strongly suggests that Galbanic acid modulates the intrinsic apoptotic signaling pathway, primarily through the inhibition of Mcl-1 and subsequent activation of the caspase cascade. This makes it a promising candidate for further investigation in the context of cancer therapy.

Future research should focus on:

-

Quantitative Analysis: Determining the precise IC50 values of Galbanic acid in a broader range of cancer cell lines.

-

Target Validation: Utilizing techniques such as immunoprecipitation and kinase assays to confirm the direct interaction between Galbanic acid and its putative targets.

-

In Vivo Efficacy: Evaluating the anti-tumor effects of Galbanic acid in animal models to translate the in vitro findings to a preclinical setting.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Galbanic acid to identify more potent and selective modulators of the apoptotic pathway.

This technical guide provides a foundational understanding of the signaling pathway modulation by Galbanic acid, offering a starting point for researchers and drug developers in the field of oncology.

References

The Pharmacological Profile of Galbacin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galbacin, a lignan isolated from plants of the Machilus genus, has been the subject of limited pharmacological investigation. This document provides a concise summary of the currently available data on the biological activities of this compound. The information is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this natural product. Due to the nascent stage of research on this compound, comprehensive data regarding its mechanism of action, engagement with specific signaling pathways, and detailed experimental protocols are not extensively available in the public domain.

Pharmacological Data

The primary pharmacological activity reported for (+)-Galbacin is its inhibitory effect on Phospholipase Cγ1 (PLCγ1). The available quantitative data is summarized in the table below.

| Target Enzyme | Reported Activity | IC50 Value(s) | Cell Lines |

| Phospholipase Cγ1 (PLCγ1) | Inhibition | 8.8 - 26.0 µM | in vitro assay |

Note: The significant range in the reported IC50 value may be attributable to variations in experimental conditions, assay formats, or the purity of the compound used in different studies.

In addition to its effect on PLCγ1, this compound has been evaluated for its cytotoxic potential against human cancer cell lines. These studies, however, have indicated that this compound possesses weak to no cytotoxic activity.

| Cell Line | Activity | Concentration |

| HT-29 (Human colon carcinoma) | Weak or no cytotoxicity | Not specified |

| MCF-7 (Human breast carcinoma) | Weak or no cytotoxicity | Not specified |

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not extensively documented in publicly accessible literature. The following represents a generalized workflow for an in vitro enzyme inhibition assay, which would be applicable to the assessment of this compound's inhibitory activity against PLCγ1.

Galbacin and its role as a lignan

An In-depth Technical Guide to Galbacin: A Lignan with Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a bioactive compound belonging to the dibenzylbutane class of lignans.[1] Lignans are a large group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units and are widely distributed in the plant kingdom.[2] These compounds are of significant interest in pharmacology due to their diverse biological activities, including antitumor, anti-inflammatory, and antioxidant effects.[1][3] this compound, specifically, has been isolated from various plant species, such as Machilus thunbergii, and has demonstrated notable potential as an anticancer and anti-inflammatory agent.[2] This document provides a technical overview of this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated cellular pathways and workflows.

Anticancer Activity of this compound

This compound exhibits significant antiproliferative effects against various human cancer cell lines. A primary mechanism contributing to this activity is its ability to inhibit key enzymes involved in cancer cell signaling and proliferation.[2]

Mechanism of Action: Inhibition of Phospholipase Cγ1 (PLCγ1)

Phospholipase Cγ1 (PLCγ1) is a critical enzyme in signal transduction pathways that regulate cell growth, differentiation, and proliferation. Its overexpression or aberrant activation is implicated in the progression of numerous human cancers. This compound has been identified as a potent inhibitor of PLCγ1.[2][4] By inhibiting PLCγ1, this compound disrupts downstream signaling cascades, including the pathways mediated by diacylglycerol (DAG) and inositol triphosphate (IP3), which are crucial for cancer cell proliferation. This inhibition presents a key mechanism for its antiproliferative effects.[2]

Caption: this compound inhibits PLCγ1, blocking downstream signaling for proliferation.

Quantitative Data: In Vitro Antiproliferative Activity

The efficacy of (+)-Galbacin has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.[2]

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-15 | Colon Carcinoma | 6.2 |

| MCF-7 | Breast Adenocarcinoma | 7.9 |

| A549 | Lung Carcinoma | 7.9 |

Experimental Protocol: MTT Assay for Cell Viability

The following protocol details a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well microplate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.

-